2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound is a synthetic small molecule characterized by a central piperazine ring linked to a cyclopenta[c]pyridazin moiety and an N-(4-fluorobenzyl)acetamide side chain. The piperazine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and binding interactions with biological targets . The 4-fluorobenzyl group may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, via electron-withdrawing effects of the fluorine atom .
Properties
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c21-17-6-4-15(5-7-17)13-22-20(27)14-25-8-10-26(11-9-25)19-12-16-2-1-3-18(16)23-24-19/h4-7,12H,1-3,8-11,13-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVAAUTLSKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (), which features a thienopyrimidine core and a 4-chlorophenylacetamide group. Key differences include:
Key Observations:
Core Heterocycle Impact: The pyridazin core in the target compound may confer distinct electronic properties compared to the thienopyrimidine analog.
Substituent Effects: The 4-fluorobenzyl group likely enhances metabolic stability compared to the 4-chlorophenyl group due to fluorine’s resistance to oxidative degradation. However, the chloro substituent may improve lipophilicity, favoring membrane penetration in the thienopyrimidine analog .
Pharmacokinetic and Safety Profiles: No direct comparative data exist for these compounds. However, piperazine-containing analogs generally exhibit moderate oral bioavailability, with fluorinated derivatives showing reduced cytochrome P450 inhibition compared to chlorinated counterparts .
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